molecular formula C25H23N3O2 B2656178 2-amino-3-(3,4-dimethylbenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide CAS No. 903278-88-6

2-amino-3-(3,4-dimethylbenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide

Cat. No.: B2656178
CAS No.: 903278-88-6
M. Wt: 397.478
InChI Key: JKVOVEHTHMUHNT-UHFFFAOYSA-N
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Description

2-amino-3-(3,4-dimethylbenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide: is a complex organic compound that belongs to the indolizine family This compound is characterized by its unique structure, which includes an indolizine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(3,4-dimethylbenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyridine derivative and an alkyne. This step often requires a catalyst, such as palladium, and is carried out under inert conditions to prevent oxidation.

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated indolizine derivative.

    Benzoylation: The benzoyl group is introduced via a Friedel-Crafts acylation reaction, using 3,4-dimethylbenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Carboxamidation: The final step involves the formation of the carboxamide group through the reaction of the indolizine derivative with 3-methylphenyl isocyanate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and benzoyl groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of nitroso, nitro, or hydroxyl derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it a valuable tool for studying cellular processes.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Preliminary studies suggest it may have anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-amino-3-(3,4-dimethylbenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide
  • 2-amino-3-(3,4-dimethylphenyl)indolizine-1-carboxamide
  • 2-amino-3-(3-methylbenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide

Uniqueness

Compared to similar compounds, 2-amino-3-(3,4-dimethylbenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide stands out due to the presence of both 3,4-dimethylbenzoyl and 3-methylphenyl groups

Properties

IUPAC Name

2-amino-3-(3,4-dimethylbenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c1-15-7-6-8-19(13-15)27-25(30)21-20-9-4-5-12-28(20)23(22(21)26)24(29)18-11-10-16(2)17(3)14-18/h4-14H,26H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVOVEHTHMUHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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